molecular formula C24H22N2O3S2 B2479984 2-[2-(3,4-Dimethylphenyl)-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one CAS No. 727689-58-9

2-[2-(3,4-Dimethylphenyl)-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one

Cat. No. B2479984
M. Wt: 450.57
InChI Key: UMWQYQYRZFEMRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule with several functional groups. It contains a pyrimidine ring, which is a common structure in many biological molecules, such as nucleotides. The molecule also has a thieno group, a sulfur-containing heterocycle, which is often found in pharmaceuticals due to its ability to bind to various biological targets .

Scientific Research Applications

Synthesis and Catalysis

The compound is integral in the synthesis of pyranopyrimidine scaffolds, primarily used in the pharmaceutical and medicinal industries due to their broad synthetic applications and bioavailability. The synthesis involves diversified hybrid catalysts, including organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, green solvents, and catalyst-/solvent-free conditions, emphasizing the importance of catalyst selection and recyclability (Parmar, Vala, & Patel, 2023).

Biological Activities

Substituted tetrahydropyrimidine derivatives, closely related to the queried compound, have demonstrated significant in vitro anti-inflammatory activity. The synthesis process involves a novel procedure, leading to compounds with a potential replaceable active methylthio group at the 6th position. The synthesized compounds were tested and showed potent in-vitro anti-inflammatory activities, suggesting their potential as lead compounds for anti-inflammatory drug design (Gondkar, Deshmukh, & Chaudhari, 2013).

Optoelectronic Materials

The structure related to pyrimidine, as in the queried compound, is significant in developing optoelectronic materials. The research highlights the incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems, producing novel materials for organic light-emitting diodes, including white OLEDs and highly efficient red phosphorescent organic light-emitting diodes. This indicates the potential of the compound's structure in contributing to the advancement of optoelectronic devices (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

properties

IUPAC Name

2-[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3S2/c1-5-10-26-23(28)21-18(20-9-7-16(4)29-20)12-30-22(21)25-24(26)31-13-19(27)17-8-6-14(2)15(3)11-17/h5-9,11-12H,1,10,13H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMWQYQYRZFEMRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)CSC2=NC3=C(C(=CS3)C4=CC=C(O4)C)C(=O)N2CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(3,4-Dimethylphenyl)-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one

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